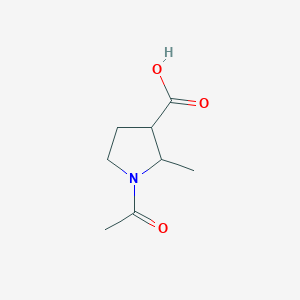
tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate: is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole, which is then brominated to obtain 2-bromo-1-methyl-1H-imidazole.
Carbamate Formation: The brominated imidazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted imidazoles.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield various reduced forms of the imidazole ring.
科学研究应用
Chemistry:
Catalysis: Imidazole derivatives, including tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate, are used as ligands in catalytic reactions.
Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Imidazole derivatives are explored for their potential as therapeutic agents, including antimicrobial, antifungal, and anticancer properties.
Biochemical Research: Used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Industry:
Materials Science: Imidazole derivatives are used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or disrupting cellular processes.
相似化合物的比较
1-Methyl-1H-imidazole: A precursor in the synthesis of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate.
2-Bromo-1-methyl-1H-imidazole: An intermediate in the synthesis process.
tert-Butyl N-(1-methyl-1H-imidazol-4-yl)carbamate: A similar compound without the bromine atom.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its non-brominated counterparts.
属性
分子式 |
C9H14BrN3O2 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC 名称 |
tert-butyl N-(2-bromo-1-methylimidazol-4-yl)carbamate |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)12-6-5-13(4)7(10)11-6/h5H,1-4H3,(H,12,14) |
InChI 键 |
BIFBDUUYGJNHFX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=N1)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


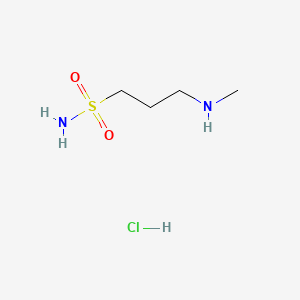
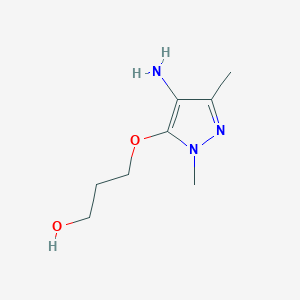
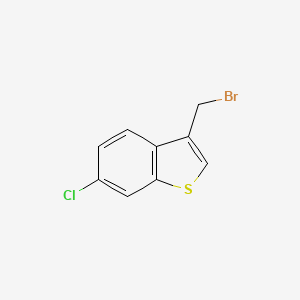

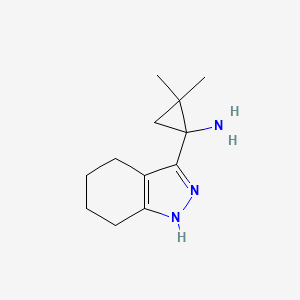
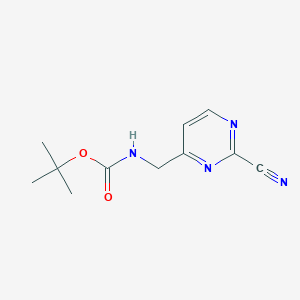

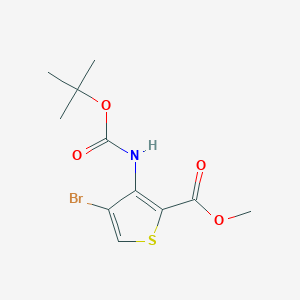
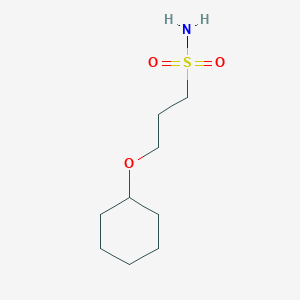

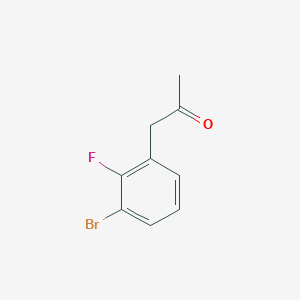
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
